NU1025, also known as Nu 1025 or 8-Hydroxy-2-methylquinazoline-4-one, is a synthetically derived organic compound belonging to the quinazolinone class. [] This compound serves as a potent inhibitor of PARP, a nuclear enzyme with a critical role in DNA repair. [, ] Due to its high potency and selectivity for PARP, NU1025 has emerged as a valuable tool in scientific research, particularly in exploring the role of PARP in various cellular processes, including DNA repair, cell survival, and tumorigenesis. [, , , , , , , , , , ]
NU1025, also known as 8-hydroxy-2-methyl-3,4-dihydroquinazolin-4-one, is a novel compound classified as a poly(ADP-ribose) polymerase inhibitor. It is primarily studied for its potential in cancer therapy due to its ability to enhance the cytotoxic effects of various treatments, particularly ionizing radiation. The compound belongs to the class of organic compounds known as quinazolines, which are characterized by a fused benzene and pyrimidine ring structure.
NU1025 was developed as part of ongoing research into inhibitors of poly(ADP-ribose) polymerase, an enzyme involved in DNA repair processes. Its DrugBank accession number is DB02690, and it has a CAS number of 90417-38-2. The compound is categorized as an experimental small molecule and is recognized for its potential therapeutic applications in oncology .
NU1025 can be synthesized through various chemical pathways that involve the construction of the quinazoline framework. The synthesis typically includes the following steps:
These synthetic routes require careful control of reaction conditions to optimize yield and purity .
The molecular formula for NU1025 is , with a molecular weight of approximately 176.172 g/mol. The compound's structure features a quinazoline moiety with specific functional groups that contribute to its biological activity.
The structural analysis reveals that NU1025 contains a hydroxyl group that plays a critical role in its interaction with target enzymes .
NU1025 participates in several chemical reactions primarily related to its role as an inhibitor of poly(ADP-ribose) polymerase. The compound's mechanism involves binding to the active site of the enzyme, thereby preventing it from catalyzing the addition of poly(ADP-ribose) chains to target proteins.
The primary mechanism through which NU1025 exerts its effects involves inhibiting poly(ADP-ribose) polymerase activity. This inhibition disrupts DNA repair processes, leading to increased sensitivity of cancer cells to DNA-damaging agents such as radiation and certain chemotherapeutics.
NU1025 possesses distinct physical and chemical properties that contribute to its functionality:
These properties are essential for determining appropriate storage conditions and formulation strategies for therapeutic applications .
NU1025 has significant potential applications in scientific research and clinical settings:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: